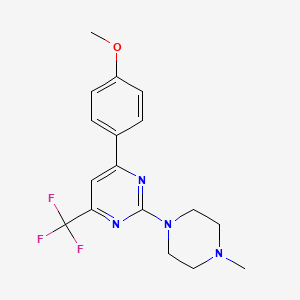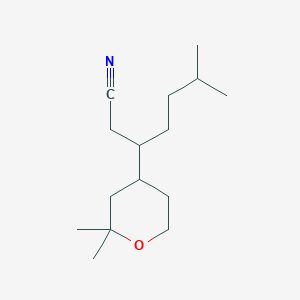![molecular formula C22H21N3O4S B4235406 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4235406.png)
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. GW-501516 has gained popularity in recent years as a performance-enhancing drug and a fat-burning agent, despite being banned by the World Anti-Doping Agency (WADA) since 2009.
Mécanisme D'action
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide exerts its pharmacological effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. When activated, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, called PPAR response elements (PPREs), in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation or downregulation of various metabolic pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide depend on the tissue and cell type, as well as the dose and duration of exposure. Some of the most notable effects include:
1. Increased fatty acid oxidation: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide stimulates the expression of genes involved in fatty acid uptake, transport, and oxidation in skeletal muscle and adipose tissue. This leads to an increase in energy expenditure and a decrease in fat mass.
2. Improved glucose metabolism: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide enhances insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue by activating the PPARδ pathway. This results in improved glycemic control and reduced risk of diabetes.
3. Anti-inflammatory effects: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various tissues and cell types. This leads to a decrease in systemic inflammation and a lower risk of chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has several advantages and limitations for lab experiments, depending on the research question and methodology. Some of the most relevant factors include:
Advantages:
1. Selective agonist: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a highly selective agonist of PPARδ, which allows for the specific modulation of metabolic pathways without affecting other nuclear receptors or signaling pathways.
2. Potent and stable: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a potent and stable compound that can be easily synthesized and stored for long periods of time.
3. Dose-dependent effects: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide exhibits dose-dependent effects on various metabolic parameters, which allows for the fine-tuning of experimental conditions and the assessment of dose-response relationships.
Limitations:
1. Toxicity: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been associated with liver toxicity and tumor development in animal studies, which raises concerns about its safety and long-term effects.
2. Off-target effects: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide may have off-target effects on other nuclear receptors or signaling pathways, which can complicate the interpretation of experimental results.
3. Ethics and legality: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a banned substance in sports and is not approved for human use, which limits its applicability in clinical research and raises ethical and legal concerns.
Orientations Futures
Despite the controversies and limitations surrounding 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide, there are several promising avenues for future research. Some of the most relevant directions include:
1. Mechanistic studies: Further elucidation of the molecular mechanisms underlying the pharmacological effects of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide, including the identification of novel target genes and signaling pathways.
2. Safety and toxicity: More comprehensive studies of the safety and toxicity of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide in animal models and human cells, including the assessment of long-term effects and potential drug interactions.
3. Clinical trials: Controlled clinical trials of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide in humans for the treatment of metabolic disorders, cardiovascular diseases, and cancer, with a focus on safety, efficacy, and optimal dosing.
4. Alternative PPARδ agonists: The development of novel PPARδ agonists with improved selectivity, potency, and safety profiles, as well as the investigation of natural compounds and dietary interventions that modulate PPARδ activity.
In conclusion, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a synthetic drug that has been studied extensively for its potential therapeutic and research applications in metabolic disorders, cardiovascular diseases, and cancer. Despite its banned status in sports and concerns about its safety and long-term effects, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide remains a valuable tool for investigating the molecular mechanisms of energy metabolism and inflammation, as well as the development of novel therapeutic strategies.
Applications De Recherche Scientifique
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been studied extensively in vitro and in vivo for its potential therapeutic and research applications. Some of the most promising areas of research include:
1. Metabolic disorders: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity, diabetes, and dyslipidemia. It activates the PPARδ pathway in skeletal muscle and adipose tissue, leading to increased fatty acid oxidation and mitochondrial biogenesis.
2. Cardiovascular diseases: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been reported to reduce inflammation, oxidative stress, and atherosclerosis in animal models of cardiovascular diseases, such as hypertension and heart failure. It also improves cardiac function and angiogenesis by stimulating the PPARδ pathway in endothelial cells and cardiomyocytes.
3. Cancer: 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been investigated as a potential anticancer agent due to its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to oxidative stress and DNA damage.
Propriétés
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-22(24-15-18-6-3-4-13-23-18)16-29-19-8-10-20(11-9-19)30(27,28)25-14-12-17-5-1-2-7-21(17)25/h1-11,13H,12,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAUOMAKPUBERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4235324.png)
![N-ethyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4235329.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4235336.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4235351.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4235357.png)
![8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4235370.png)
![methyl 5-[(2-bromobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4235388.png)
![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4235412.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4235413.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)
![2-iodo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235430.png)

